![molecular formula C18H23NSi B14294485 Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- CAS No. 115652-22-7](/img/structure/B14294485.png)
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a phenylmethyl group, which is further substituted with a 2,6-dimethylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- typically involves the reaction of trimethylchlorosilane with a suitable phenylmethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired silane compound. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the imino group under mild conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties.
Biology
In biological research, this compound can be used as a labeling agent for biomolecules, facilitating the study of biological processes at the molecular level.
Medicine
Industry
Industrially, Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is used in the production of high-performance coatings and adhesives, where its chemical stability and reactivity contribute to improved product performance.
Mechanism of Action
The mechanism by which Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- exerts its effects involves the interaction of its silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilylphenylmethane
- Phenyltrimethylsilane
Uniqueness
Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl- is unique due to the presence of the 2,6-dimethylphenyl imino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
By understanding the synthesis, reactions, applications, and mechanisms of Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-, researchers and industry professionals can harness its potential for various innovative applications.
Properties
CAS No. |
115652-22-7 |
|---|---|
Molecular Formula |
C18H23NSi |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-phenyl-1-trimethylsilylmethanimine |
InChI |
InChI=1S/C18H23NSi/c1-14-10-9-11-15(2)17(14)19-18(20(3,4)5)16-12-7-6-8-13-16/h6-13H,1-5H3 |
InChI Key |
GZGDACJPJNCCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
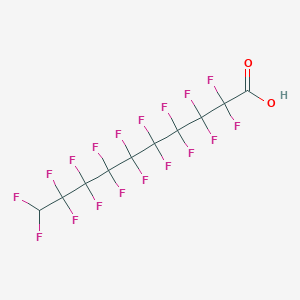
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
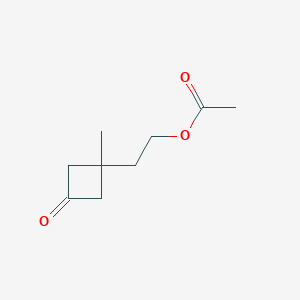

![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
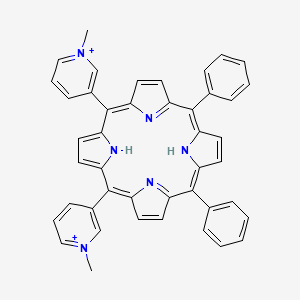
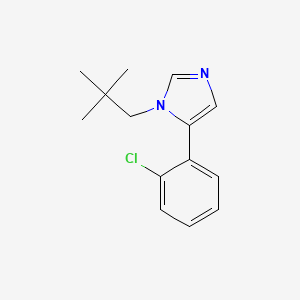
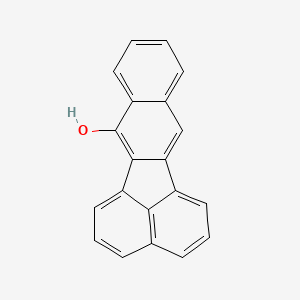
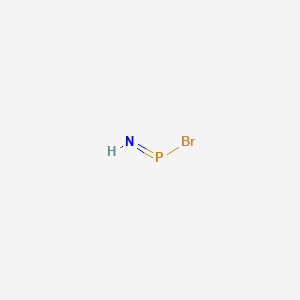
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
